molecular formula C18H17NO4 B1316306 Fmoc-ala-oh (3,3,3-d3) CAS No. 225101-67-7

Fmoc-ala-oh (3,3,3-d3)

Cat. No. B1316306
M. Wt: 314.3 g/mol
InChI Key: QWXZOFZKSQXPDC-DCLJDFQTSA-N
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Description

Fmoc-ala-oh (3,3,3-d3) is an Fmoc protected alanine derivative . Alanine is one of the simplest amino acids with a methyl group as the side chain . This compound is potentially useful for proteomics studies and solid phase peptide synthesis techniques .


Synthesis Analysis

The synthesis of Fmoc-ala-oh (3,3,3-d3) involves a solution of the Fmoc-OX derivatives in acetone being added dropwise to a stirred solution of Alanine and NaHCO3 in water . After stirring overnight, the reaction mixture is concentrated under reduced pressure and then extracted with CH2Cl2 to remove the unreacted Fmoc-OX derivatives .


Molecular Structure Analysis

The molecular formula of Fmoc-ala-oh (3,3,3-d3) is C18H14D3NO4 . The average mass is 314.350 Da and the monoisotopic mass is 314.134583 Da .


Chemical Reactions Analysis

The reaction mixture of Fmoc-ala-oh (3,3,3-d3) is cooled and acidified with 10% HCl to give a white solid . This solid is then filtered and washed with water several times, and dried to give a white solid .


Physical And Chemical Properties Analysis

Fmoc-ala-oh (3,3,3-d3) has a density of 1.3±0.1 g/cm3 . The boiling point is 544.1±33.0 °C at 760 mmHg . The vapour pressure is 0.0±1.5 mmHg at 25°C . The enthalpy of vaporization is 86.6±3.0 kJ/mol . The flash point is 282.9±25.4 °C .

Scientific Research Applications

Formation of Fmoc-β-Alanine

Research has shown that during the Fmoc-protection of certain amino acids, an unknown side product, identified as Fmoc-β-Ala-OH, can form. This phenomenon involves multiple steps including deprotonation, elimination, and Lossen-type rearrangement, indicating a complex chemical process during Fmoc protection (Obkircher, Stähelin, & Dick, 2008).

Self-Assembly in Biomaterials

Fmoc-conjugated peptides like Fmoc-Ala-Lac have demonstrated the ability to self-assemble into nanostructures that gel in water. This occurs without β-sheet-like amide–amide hydrogen bonding, previously thought crucial for self-assembly. This insight into molecular dynamics and hydrogen-bonding properties has significant implications for designing degradable biomaterials with peptide-like bioactivity (Eckes et al., 2014).

Development of Novel PEGtide Dendrons

Fmoc solid-phase peptide synthesis (SPPS) protocols have been employed in creating novel PEGtide dendrons, which have applications in drug delivery and imaging. These dendrons, functionalized with mannose residues, have been evaluated for macrophage targeting, showing significant potential for use in nanocarriers (Gao et al., 2013).

Supramolecular Hydrogel Formation

Fmoc-protected dipeptides like D-Ala-D-Ala have been found to self-assemble into supramolecular hydrogels. Molecular dynamics simulations have provided insights into the formation of these hydrogels, highlighting the role of π–π interactions as the main driving force for gelation (Zhang et al., 2013).

Synthesis of Tyrosine-Containing Peptides

The use of Fmoc chemistry in solid-phase peptide synthesis has been demonstrated to be effective for synthesizing tyrosine-containing peptides. This method highlights the flexibility and adaptability of Fmoc chemistry in peptide synthesis (Perich & Reynolds, 2009).

Safety And Hazards

Fmoc-ala-oh (3,3,3-d3) is a combustible solid . Contact with skin and eyes should be avoided . Formation of dust and aerosols should also be avoided . Special instructions should be obtained before use .

Future Directions

Fmoc-ala-oh (3,3,3-d3) is available to ship on March 21, 2024 . It is potentially useful for proteomics studies and solid phase peptide synthesis techniques . It is also used as a tracer for quantitation during the drug development process .

properties

IUPAC Name

(2S)-3,3,3-trideuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXZOFZKSQXPDC-DCLJDFQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583861
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(3,3,3-~2~H_3_)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-ala-oh (3,3,3-d3)

CAS RN

225101-67-7
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(3,3,3-~2~H_3_)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Sun - 2013 - scholarworks.wm.edu
The idea of devising and validating various multi-parameter models for intramolecular motion in solid, N-protected amino acid derivatives originates from the desire to quantify side …
Number of citations: 2 scholarworks.wm.edu
I Karki - 2014 - search.proquest.com
Solid-state NMR spectroscopy is a powerful technique to study the structure of biological and inorganic systems, especially non-crystalline and insoluble samples that are difficult to …
Number of citations: 3 search.proquest.com

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